2-fluoro-5-(1-methylcyclopropyl)benzoic acid
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Overview
Description
2-Fluoro-5-(1-methylcyclopropyl)benzoic acid is a chemical compound with the molecular formula C11H11FO2 and a molecular weight of 194.2 g/mol.
Preparation Methods
Chemical Reactions Analysis
2-Fluoro-5-(1-methylcyclopropyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-5-(1-methylcyclopropyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a part of drug delivery systems.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-fluoro-5-(1-methylcyclopropyl)benzoic acid exerts its effects is not fully understood. its reactivity is primarily influenced by the presence of the fluorine atom and the cyclopropyl group, which can affect the compound’s electronic properties and steric interactions. These features make it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
2-Fluoro-5-(1-methylcyclopropyl)benzoic acid can be compared with other fluorobenzoic acids, such as:
2-Fluorobenzoic Acid: Lacks the cyclopropyl group, making it less sterically hindered.
4-Fluorobenzoic Acid: The fluorine atom is positioned differently, affecting its reactivity.
5-Fluoro-2-methylbenzoic Acid: Contains a methyl group instead of a cyclopropyl group, altering its electronic properties.
The uniqueness of this compound lies in its combination of the fluorine atom and the cyclopropyl group, which provides distinct steric and electronic characteristics .
Properties
CAS No. |
2680534-61-4 |
---|---|
Molecular Formula |
C11H11FO2 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
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